molecular formula C12H18N2O2 B7864356 (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide

Cat. No.: B7864356
M. Wt: 222.28 g/mol
InChI Key: ZHRFYVVJFGTZGM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide is a chiral, non-natural amino acid derivative of significant interest in advanced medicinal chemistry and drug discovery research. Its defined stereocenter, indicated by the (S) configuration, is critical for its application in the synthesis of enantiomerically pure compounds, as the three-dimensional structure of a molecule directly dictates its interaction with biological targets . The compound's structure incorporates a 3-methoxy-benzyl group and a methyl substitution on the amide nitrogen, distinguishing it from similar scaffolds and offering unique opportunities for structure-activity relationship (SAR) studies. This molecular framework is particularly valuable for exploring new pharmacologically active agents, especially within the central nervous system (CNS) . Researchers utilize this chiral amine as a key synthetic intermediate or a precursor for the development of potential therapeutic molecules. Its properties make it a suitable candidate for creating focused libraries of small molecules or for optimizing lead compounds in projects that require a specific chiral topology. This compound is provided for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-5-4-6-11(7-10)16-3/h4-7,9H,8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRFYVVJFGTZGM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from D-Serine Derivatives

The synthesis begins with D-serine (1), which undergoes Cbz protection using benzyl chloroformate in the presence of magnesium oxide to yield Cbz-D-serine (2). Subsequent O-methylation with methyl iodide and silver oxide converts the hydroxyl group to a methoxy moiety, forming (R)-N-benzyl-2-(Cbz-amino)-3-methoxy-propanamide (3). Hydrogenolysis with palladium catalyst removes the benzyl group, yielding (R)-2-amino-3-methoxypropanamide (4), which is acetylated with acetic anhydride to form the target compound.

Key Data :

  • Yield : 75% overall (from D-serine).

  • Chiral Purity : >99.8% enantiomeric excess (e.e.) after crystallization.

Alternative Route via Aziridine Intermediates

Aziridine ring-opening strategies are employed for stereochemical control. (R)-N-benzyl aziridine-2-carboxamide (5) is synthesized from Cbz-D-serine via activation with diethyl azodicarboxylate. Ring-opening with 3-methoxybenzylamine in tetrahydrofuran (THF) at -20°C produces (S)-2-amino-N-(3-methoxy-benzyl)-propionamide (6), followed by N-methylation using methyl iodide and potassium carbonate.

Key Data :

  • Yield : 68% for aziridine formation, 82% for ring-opening.

  • Reaction Time : 48 hours for methylation.

Enantioselective Synthesis Using Chiral Auxiliaries

Pseudoephenamine-Mediated Alkylation

The Myers enantioselective alkylation method uses (1S,2S)-pseudoephenamine as a chiral auxiliary. Propionamide (7) is deprotonated with lithium hexamethyldisilazide (LiHMDS) at -78°C, followed by alkylation with 3-methoxybenzyl bromide to yield the (S)-configured product (8) after auxiliary removal.

Key Data :

  • Diastereomeric Ratio : 19:1 (S:R).

  • Purification : Crystallization from ethyl acetate/heptane.

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Hydroamination

A rhodium(I) catalyst with (R)-BINAP ligand enables asymmetric hydroamination of 3-methoxybenzyl acrylamide (9) with methylamine. The reaction proceeds at 50°C in toluene, affording the (S)-enantiomer with 92% e.e..

Key Data :

  • Catalyst Loading : 2 mol% Rh(cod)₂BF₄.

  • Yield : 85%.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-amino-N-(3-methoxy-benzyl)-N-methyl-propionamide (10) is resolved using Lipozyme TL 100L in isopropyl ether. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted (86% e.e.).

Key Data :

  • Reaction Conditions : 30°C, 24 hours.

  • Conversion : 45%.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)e.e. (%)Scalability
Classical (D-Serine)D-SerineO-Methylation/Hydrogenolysis7599.8High
Aziridine Ring-OpeningCbz-D-SerineAziridine Formation6899.5Moderate
Myers AlkylationPropionamideChiral Auxiliary Removal8299.0Low
Rhodium CatalysisAcrylamideHydroamination8592Moderate
Enzymatic ResolutionRacemateLipase Acetylation4586High

Critical Challenges and Optimization Strategies

Stereochemical Purity

  • Impurity Control : Residual (R)-enantiomer (<0.1%) is removed via recrystallization from ethyl acetate.

  • Catalyst Selection : Rhodium with Josiphos ligands improves e.e. to 98% in hydroamination.

Process Scalability

  • Cost-Efficiency : Classical synthesis from D-serine is preferred for industrial-scale production.

  • Solvent Choice : Substituting dichloromethane with ethyl acetate reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of (S)-2-amino-N-(3-methoxy-benzyl)-N-methyl-propylamine.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

Anticonvulsant Activity

Mechanism of Action

Lacosamide functions as a low molecular weight anticonvulsant that selectively enhances sodium channel slow inactivation. This mechanism is crucial for reducing neuronal excitability and preventing seizures. Studies have shown that the incorporation of specific substituents at the 3-oxy site of lacosamide can significantly influence its anticonvulsant efficacy. For instance, small non-polar groups at this site have been associated with pronounced seizure protection in animal models, comparable to existing antiepileptic drugs like phenytoin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at both the 3-oxy and 4'-benzylamide positions can lead to compounds with enhanced anticonvulsant activities. For example, substituents such as 3-fluorobenzyloxy have been shown to improve activity significantly, with some derivatives exhibiting effective doses lower than those of traditional treatments .

Pharmacological Insights

The pharmacological profile of this compound has been investigated extensively. Research demonstrates that certain derivatives exhibit excellent protective indices in maximal electroshock seizure tests, indicating their potential as safer alternatives to current therapies .

Key Findings from Case Studies

  • Efficacy in Animal Models:
    • In rodent models, compounds derived from lacosamide displayed effective dose ranges (ED50) that were competitive with established anticonvulsants. For instance, specific derivatives achieved ED50 values around 8.9 mg/kg, surpassing those of phenytoin .
  • Sodium Channel Modulation:
    • The ability of lacosamide and its derivatives to modulate sodium channels was confirmed through patch-clamp electrophysiology studies. These studies revealed that certain compounds could transition sodium channels into a slow-inactivated state, effectively reducing hyperexcitability associated with seizures .
  • Comparative Studies:
    • Comparative analyses between lacosamide and other anticonvulsants highlighted its unique action on sodium channels without significant adverse effects typically associated with traditional antiepileptic drugs .

Summary Table of Anticonvulsant Activities

CompoundED50 (mg/kg)Protective IndexMechanism
Lacosamide13-21Favorable compared to phenobarbitalSodium channel modulation
Derivative A8.9Higher than phenytoinEnhanced slow inactivation
Derivative B22Comparable to established drugsSelective sodium channel targeting

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, modulating their activity and influencing biochemical pathways. The methoxybenzyl group plays a crucial role in binding to the active site of the target, while the amino and amide groups facilitate interactions with other functional groups within the enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, or backbone modifications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Substituent (Benzyl Position) Functional Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-methoxy Methoxy 221.28 Chiral amide; potential use in catalysis or drug design
(S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide 4-methoxy Methoxy 221.28 Para-substitution may enhance electronic effects; discontinued
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-fluoro Fluoro 196.22 Electron-withdrawing group; lab use (discontinued)
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-fluoro Fluoro 223.24 Ortho-substitution may increase steric hindrance
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide 3-nitro Nitro 237.25 Strong electron-withdrawing group; possible reactivity in redox reactions
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide 2,3-dichloro Chloro 261.15 Dichloro substitution; high molecular weight and potential lipophilicity

Key Observations

In contrast, 4-methoxy (para) substitution () may exhibit stronger resonance effects due to linear alignment with the benzyl ring’s π-system . Fluoro substituents () are electron-withdrawing, which could alter acidity (e.g., NH groups) or modulate solubility. The 2-fluoro analog (ortho position) introduces steric hindrance, possibly reducing conformational flexibility .

Functional Group Diversity: The nitro group () in the 3-nitrobenzyl analog is strongly electron-withdrawing, making this compound more reactive in electrophilic or nucleophilic reactions compared to methoxy or fluoro derivatives. This property could be advantageous in synthetic intermediates or redox-active systems .

Stereochemical and Backbone Modifications: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., ’s propionamide lacks N-methyl). This modification may influence pharmacokinetic properties or binding selectivity .

The target compound’s availability status is unspecified but inferred to be research-focused .

Research Implications and Gaps

While structural comparisons highlight substituent-driven trends, direct comparative studies on biological activity, solubility, or catalytic performance are absent in the provided evidence. Further research could explore:

  • Structure-Activity Relationships (SAR) : How substituent position (meta vs. para) affects binding to biological targets.
  • Solubility and Stability : Impact of electron-donating/withdrawing groups on physicochemical properties.
  • Catalytic Applications: Potential of methoxy or nitro derivatives in metal-catalyzed C–H functionalization (as hinted in ’s N,O-bidentate directing groups) .

Biological Activity

(S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide is a chiral amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N2O2C_{13}H_{17}N_{2}O_{2}, with a molecular weight of approximately 235.29 g/mol. The compound features an amino group, a methoxy-substituted benzyl moiety, and a propionamide structure, contributing to its unique reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, such as neurotransmitter receptors and enzymes. Its mechanism of action may involve:

  • Receptor Binding : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing neuronal excitability.
  • Enzyme Inhibition : It shows potential as an inhibitor for enzymes involved in neurotransmitter metabolism, thereby modulating synaptic transmission.

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant properties. Similar compounds have demonstrated efficacy in treating epilepsy and other seizure disorders. In animal models, this compound exhibited significant seizure protection, comparable to established anticonvulsants like lacosamide .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating conditions characterized by chronic inflammation.

Anticancer Activity

Recent research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its ability to induce apoptosis in malignant cells .

Case Studies and Research Findings

  • Anticonvulsant Efficacy :
    • A study assessing the efficacy of this compound in rodent models showed a significant reduction in seizure frequency and duration compared to control groups .
  • Anti-inflammatory Mechanisms :
    • In vitro experiments revealed that the compound downregulated the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its role in mitigating inflammatory responses.
  • Cytotoxicity Against Cancer Cells :
    • The compound was tested against breast cancer cell lines T47-D and SK-BR-3, showing IC50 values of 10.14 µM and 2.71 µM respectively, indicating moderate to high cytotoxicity .

Comparative Analysis of Similar Compounds

Compound NameAnticonvulsant ActivityIC50 against T47-D (µM)IC50 against SK-BR-3 (µM)Mechanism of Action
This compoundYes10.142.71Receptor binding & enzyme inhibition
LacosamideYesNot applicableNot applicableModulates sodium channels
Other Methoxy-substituted BenzamidesVariableVariableVariableDiverse mechanisms depending on structure

Q & A

Q. What are the optimal synthetic routes for preparing (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling a chiral amino acid derivative (e.g., (S)-2-aminopropionic acid) with 3-methoxybenzylamine and methylamine. Key steps include:
  • Protection of the amino group : Use tert-butoxycarbonyl (BOC) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions .
  • Activation of the carboxylic acid : Employ coupling reagents like HATU or EDCI to facilitate amide bond formation .
  • Stereochemical control : Chiral chromatography or enantioselective crystallization ensures retention of the (S)-configuration .
  • Deprotection : Remove protective groups under mild acidic conditions (e.g., TFA for BOC) to yield the final product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is critical:
  • ¹H NMR : Verify the presence of the 3-methoxybenzyl group (aromatic protons at δ 6.7–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and the N-methyl group (singlet at δ ~2.9 ppm) .
  • IR spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and secondary amine N-H stretches (~3300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₂H₁₇N₂O₂ requires exact mass 229.1287) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of derivatives of this compound for biological activity studies?

  • Methodological Answer : Enantiomeric purity is critical for structure-activity relationship (SAR) studies. Strategies include:
  • Chiral auxiliaries : Use (S)-configured starting materials to maintain stereochemistry during derivatization .
  • Dynamic kinetic resolution : Employ catalysts like Ru-BINAP to control stereochemistry in asymmetric syntheses .
  • Analytical validation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to confirm >99% enantiomeric excess .

Q. What methodologies are suitable for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Advanced techniques include:
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular docking simulations : Use software like AutoDock Vina to predict binding modes, guided by X-ray crystallography data of analogous compounds (e.g., nitro/alkoxy-substituted amides ).

Q. How can researchers resolve contradictions in reported data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Discrepancies may arise from differences in experimental setups. To address this:
  • Controlled stability studies : Conduct parallel experiments at pH 2–10, monitoring degradation via HPLC at 25°C and 37°C .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots to identify pH-dependent instability .
  • Structural analogs comparison : Cross-reference stability data with structurally similar compounds (e.g., methoxy-substituted amides ) to identify trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.